![molecular formula C22H17NOS B14371540 2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-43-3](/img/structure/B14371540.png)
2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a phenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves several steps. One common method starts with the preparation of 2-benzyloxy-benzyl chloride from salicylaldehyde through benzyl protection, deoxidization, and chlorination. This intermediate is then subjected to an Arbuzov reaction to form [2-(benzyloxy)phenyl]methyl diethyl phosphonate. The final step involves a Wittig-Horner reaction to obtain 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene, followed by catalytic hydrogenation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced benzothiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the methoxyphenyl group, resulting in different chemical properties.
3-Methoxyphenylbenzothiazole: Similar structure but with variations in the position of the methoxy group.
1-Phenylethenylbenzothiazole: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the presence of both a methoxyphenyl group and a phenylethenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90239-43-3 |
|---|---|
Molecular Formula |
C22H17NOS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H17NOS/c1-24-18-11-7-8-16(14-18)15-19(17-9-3-2-4-10-17)22-23-20-12-5-6-13-21(20)25-22/h2-15H,1H3 |
InChI Key |
HBPYILSVUSZLOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
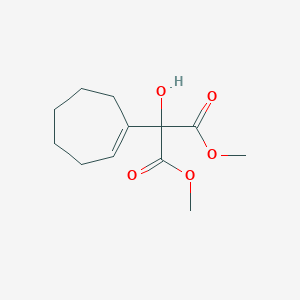
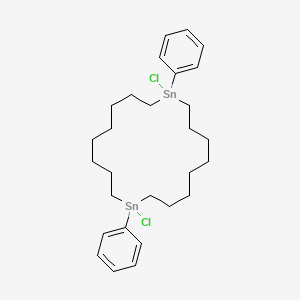
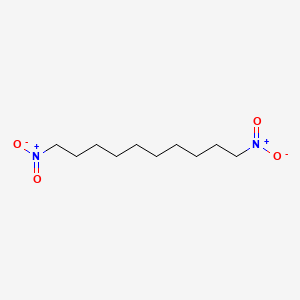
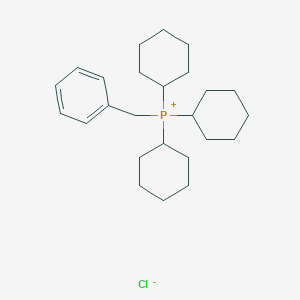
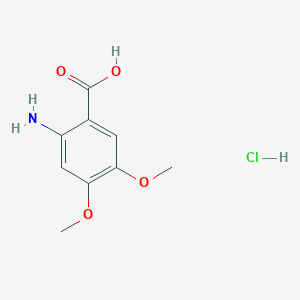
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)

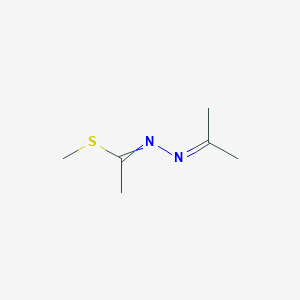
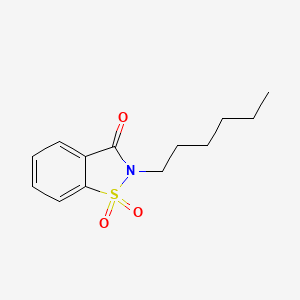
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
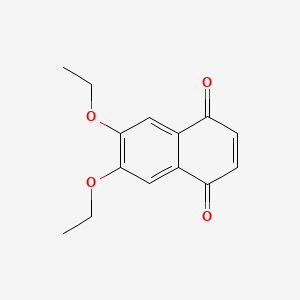
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
